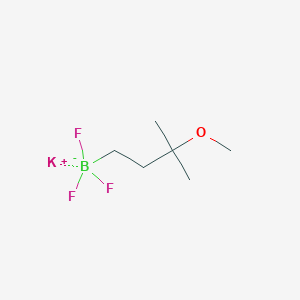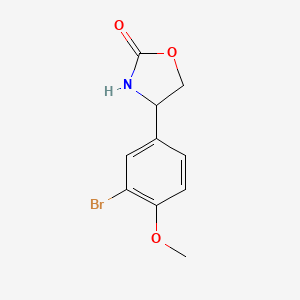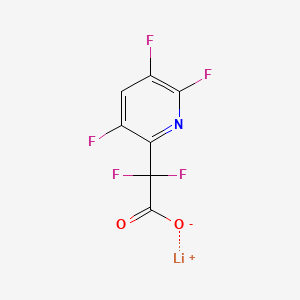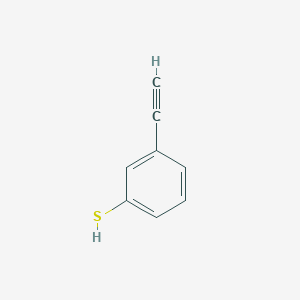
N-(2-ethoxyethyl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyethyl)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)aniline hydrochloride typically involves the reaction of aniline with 2-ethoxyethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Direct Nucleophilic Substitution: Aniline reacts with 2-ethoxyethanol in the presence of hydrochloric acid to form N-(2-ethoxyethyl)aniline hydrochloride.
Reaction Conditions: The reaction is usually conducted at room temperature with continuous stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-(2-ethoxyethyl)aniline hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods often involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield.
化学反应分析
Types of Reactions
N-(2-ethoxyethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(2-ethoxyethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-ethoxyethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. The ethoxyethyl group enhances its solubility and reactivity, making it a versatile compound in organic synthesis.
相似化合物的比较
Similar Compounds
N-(2-methoxyethyl)aniline hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-propoxyethyl)aniline hydrochloride: Similar structure but with a propoxy group instead of an ethoxy group.
N-(2-butoxyethyl)aniline hydrochloride: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
N-(2-ethoxyethyl)aniline hydrochloride is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications.
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
N-(2-ethoxyethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-9-8-11-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H |
InChI 键 |
PNEMPJDMDWNVBN-UHFFFAOYSA-N |
规范 SMILES |
CCOCCNC1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















